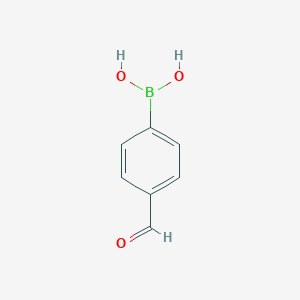
4-Formylphenylboronic acid
Cat. No. B188256
M. Wt: 149.94 g/mol
InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06420597B2
Procedure details


Using a method based on that in Liebigs Ann. 1995, 1253-1257, a solution of 120 g of tri-n-butyl borate in 250 g of dry tetrahydrofuran was placed under nitrogen in a dried 2 l flask fitted with a dropping funnel and cooled to -50° C. 535 g of a 26.5% strength solution of 4-diethoxymethylphenylmagnesium bromide in THF are then added dropwise at such a rate that the internal temperature does not exceed −40 to −50° C. The mixture is subsequently stirred at −50° C for another 1 hour. 1 l of methyl t-butyl ether (MTBE) is subsequently added and the mixture is hydrolyzed at 5-10° C. using 650 g of 1M sulfuric acid. The aqueous phase was separated off and extracted three times with 500 ml each time of methyl t-butyl ether. The solvent was distilled off under reduced pressure and the crude boronic acid was once again taken up in 0.5 l of water and 185 ml of 5N aqueous potassium hydroxide (pH 14) at 5° C. The aqueous phase was extracted once with 250 ml of MTBE and subsequently, at 5° C., brought to a pH of 1 using 400 ml of 1M sulfuric acid. The precipitate was filtered off, washed twice with 150 ml of ice water and dried. This gives 66.1 g of 4-formylphenylboronic acid (88% of theory) comprising, according to HPLC, 89% of 4-formylphenylboronic acid, 4% of 4-carboxyphenylboronic acid, 3.8% of 4-hydroxymethylphenylboronic acid.






Identifiers


|
REACTION_CXSMILES
|
[B:1](OCCCC)([O:7]CCCC)[O:2]CCCC.C([O:19][CH:20](OCC)[C:21]1[CH:26]=[CH:25][C:24]([Mg]Br)=[CH:23][CH:22]=1)C.C(OC)(C)(C)C.S(=O)(=O)(O)O>O1CCCC1>[CH:20]([C:21]1[CH:26]=[CH:25][C:24]([B:1]([OH:7])[OH:2])=[CH:23][CH:22]=1)=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)[Mg]Br)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
Step Four
|
Name
|
|
|
Quantity
|
650 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred at −50° C for another 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed −40 to −50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrolyzed at 5-10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 500 ml each time of methyl t-butyl ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 5° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted once with 250 ml of MTBE
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 150 ml of ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
